Benzyl N-[(cyclopropylcarbamoyl)methyl]carbamate Benzyl N-[(cyclopropylcarbamoyl)methyl]carbamate
Brand Name: Vulcanchem
CAS No.: 120436-01-3
VCID: VC3420974
InChI: InChI=1S/C13H16N2O3/c16-12(15-11-6-7-11)8-14-13(17)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,17)(H,15,16)
SMILES: C1CC1NC(=O)CNC(=O)OCC2=CC=CC=C2
Molecular Formula: C13H16N2O3
Molecular Weight: 248.28 g/mol

Benzyl N-[(cyclopropylcarbamoyl)methyl]carbamate

CAS No.: 120436-01-3

Cat. No.: VC3420974

Molecular Formula: C13H16N2O3

Molecular Weight: 248.28 g/mol

* For research use only. Not for human or veterinary use.

Benzyl N-[(cyclopropylcarbamoyl)methyl]carbamate - 120436-01-3

Specification

CAS No. 120436-01-3
Molecular Formula C13H16N2O3
Molecular Weight 248.28 g/mol
IUPAC Name benzyl N-[2-(cyclopropylamino)-2-oxoethyl]carbamate
Standard InChI InChI=1S/C13H16N2O3/c16-12(15-11-6-7-11)8-14-13(17)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,17)(H,15,16)
Standard InChI Key CCUOEOAKLLAHEX-UHFFFAOYSA-N
SMILES C1CC1NC(=O)CNC(=O)OCC2=CC=CC=C2
Canonical SMILES C1CC1NC(=O)CNC(=O)OCC2=CC=CC=C2

Introduction

Benzyl N-[(cyclopropylcarbamoyl)methyl]carbamate is a synthetic organic compound belonging to the carbamate class, which includes esters or salts of carbamic acid. This compound is characterized by its molecular formula C13H16N2O3 and a molecular weight of 248.28 g/mol . It features a complex structure with multiple functional groups, contributing to its reactivity and potential biological activities.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Starting materials such as cyclopropylamine and benzyl chloroformate are used. The process involves forming intermediate amides followed by coupling reactions to achieve the final carbamate structure.

Medicinal Chemistry Applications

Benzyl N-[(cyclopropylcarbamoyl)methyl]carbamate is primarily used in scientific research, particularly in drug design and medicinal chemistry. Its structural complexity makes it a candidate for developing new therapeutic agents targeting specific biological pathways, such as those involved in inflammation.

Potential Biological Targets

The compound may interact with biological targets like enzymes or receptors, acting as an inhibitor or activator. This interaction could influence pathways related to inflammation or other biological processes.

Molecular Characteristics

  • Molecular Formula: C13H16N2O3

  • Molecular Weight: 248.28 g/mol

  • Computed Properties:

    • XLogP3-AA: 1.3

    • Hydrogen Bond Donor Count: 2

    • Hydrogen Bond Acceptor Count: 3

    • Rotatable Bond Count: 6

    • Exact Mass: 248.11609238 Da

Comparison with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Features
Benzyl N-[(cyclopropylcarbamoyl)methyl]carbamateC13H16N2O3248.28Cyclopropylcarbamoyl group, benzyl moiety
Benzyl N-[(butylcarbamoyl)methyl]carbamateC14H20N2O3264.32Butylcarbamoyl group, benzyl moiety
Benzyl N-({(cyclopropylcarbamoyl)methylcarbamoyl}methyl)carbamate-319.36Multiple carbamoyl groups, benzyl moiety

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